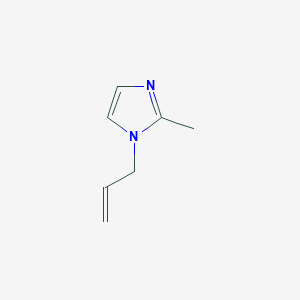

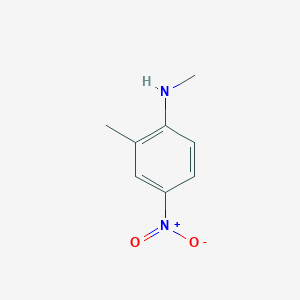

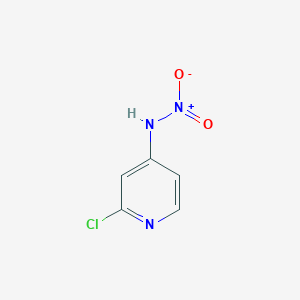

N-(2-chloropyridin-4-yl)nitramide

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves strategic reactions that yield complex structures with specific functionalities. For example, a study by Qin et al. (2020) details the synthesis of a structurally similar compound, highlighting the importance of 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction techniques in confirming the molecular structure. This approach may be applicable to synthesizing N-(2-chloropyridin-4-yl)nitramide, emphasizing precision in crafting and verifying the target compound's structure (Qin et al., 2020).

Molecular Structure Analysis

The molecular structure of closely related compounds has been extensively studied, revealing intricate details about bonding, geometry, and intramolecular interactions. For instance, the molecular structure and spectral properties of compounds resembling N-(2-chloropyridin-4-yl)nitramide have been elucidated using X-ray diffraction, FTIR, NMR methods, and DFT theoretical calculations, offering insights into their planarity, bond lengths, and angles which could be reflective of N-(2-chloropyridin-4-yl)nitramide's structure (Kyzioł et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving N-(2-chloropyridin-4-yl)nitramide or its analogs could include nitration, chlorination, and interactions with various ligands, leading to the formation of complexes that exhibit unique reactivity patterns. For example, the reactivity of pyridine derivatives under different conditions can yield a variety of products, illustrating the compound's versatile chemical behavior and potential for forming diverse derivatives (Duffy & Laali, 1991).

Scientific Research Applications

Antimicrobial and Cytotoxic Agents : A study synthesized a nickel(II) complex using 4-chloropyridine-26-dicarboxylate and evaluated its antimicrobial activities against several bacteria and fungi, and its cytotoxic effect on different human cell lines. The complex showed significant antibacterial activity and cytotoxic effects, suggesting its potential as an antimicrobial and cytotoxic agent (Abdolmaleki et al., 2017).

Biological Characterization of Complexes : Another study focused on synthesizing and characterizing Ni(II) and Cu(II) complexes with derivatives of N-(2-chloropyridin-4-yl)nitramide. These complexes showed no biological activity against certain bacteria, highlighting the importance of molecular structure in determining biological effects (Marinescu et al., 2002).

Biotransformation and Detoxification : Research involving the white-rot fungus Phanerochaete sordida YK-624 showed it could degrade neonicotinoid insecticides, forming metabolites with reduced neurotoxicity. This study highlights the potential of using fungi for environmental detoxification (Wang et al., 2019).

Electrophilic and Nucleophilic Properties : A study synthesized compounds using derivatives of N-(2-chloropyridin-4-yl)nitramide as both electrophiles and nucleophiles. These compounds were used to probe interactions with the Drosophila nicotinic acetylcholine receptor, demonstrating their potential in neurobiological research (Zhang et al., 2004).

Anticancer and Antioxidant Activities : A study synthesized complexes using N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, a derivative of N-(2-chloropyridin-4-yl)nitramide. These complexes were evaluated for their anticancer and antioxidant activities, indicating their therapeutic potential (Yeşilkaynak et al., 2017).

Electropolymerization Studies : Another study investigated the electropolymerization of a nickel phthalocyanine derivative, showcasing the potential of N-(2-chloropyridin-4-yl)nitramide derivatives in material science, particularly in creating electrochromic materials (Yavuz et al., 2011).

Photodegradation Studies : The photodegradation of imidacloprid, a neonicotinoid insecticide, using graphitic carbon nitride as a catalyst was studied. One of the photoproducts identified was a derivative of N-(2-chloropyridin-4-yl)nitramide, suggesting applications in environmental remediation (Liu et al., 2015).

Safety and Hazards

“N-(2-chloropyridin-4-yl)nitramide” is considered hazardous. It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

N-(2-chloropyridin-4-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJOOIQTFYPKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342404 | |

| Record name | 2-Chloro-4-nitroaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloropyridin-4-yl)nitramide | |

CAS RN |

14432-13-4 | |

| Record name | 2-Chloro-N-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitroaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)